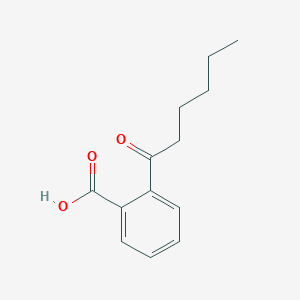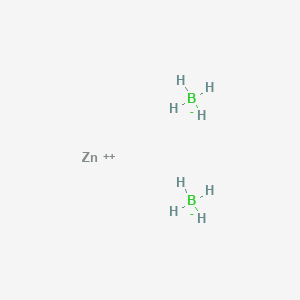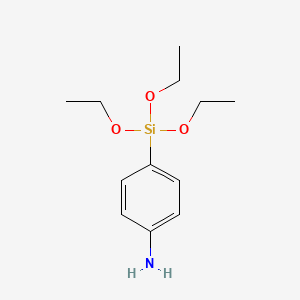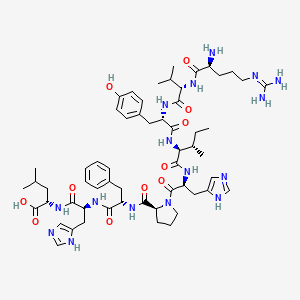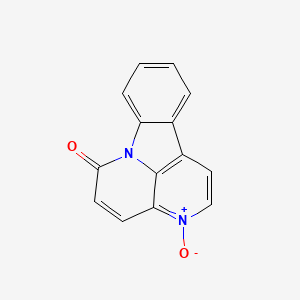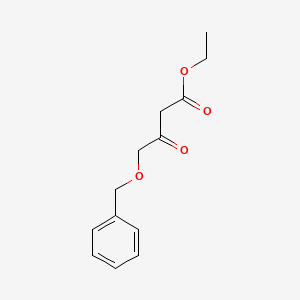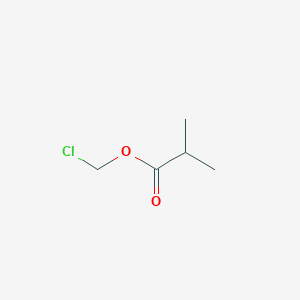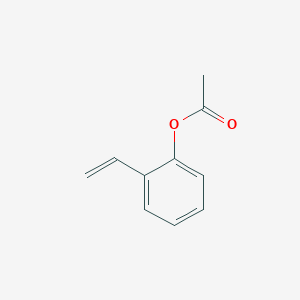
2-Vinylphenylacetat
Übersicht
Beschreibung
Acetic Acid 2-Vinylphenyl Ester, also known as 2-Acetoxystyrene or 2-Vinylphenyl Acetate, is a chemical compound with the molecular formula C10H10O2 . It is often used in research and development .
Synthesis Analysis
Esters are commonly synthesized from carboxylic acids by reaction of the acid with an excess of alcohol containing a catalytic amount of a mineral acid . In cases where practical considerations dictate it, the acid can be converted to an acyl halide (usually the chloride) and then condensed with the appropriate alcohol .Molecular Structure Analysis
The molecular structure of Acetic Acid 2-Vinylphenyl Ester is represented by the formula C10H10O2 . The InChI key for this compound is WRPYDXWBHXAKPT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Acetic Acid 2-Vinylphenyl Ester has a molecular weight of 162.19 g/mol . It has a boiling point of 246.752°C at 760 mmHg and a flash point of 94.497°C . The density of this compound is 1.07 g/cc .Wissenschaftliche Forschungsanwendungen
RAFT-Polymerisation
2-Vinylphenylacetat wird in der reversiblen Additionsfragmentationskettenübertragungspolymerisation (RAFT) verwendet . Dieser Prozess ermöglicht die Synthese von Präzisionspolymeren mit Poly(vinylester)-Bausteinen . Die Wahl des RAFT-Agens und der Reaktionsbedingungen kann manipuliert werden, um komplexe makromolekulare Architekturen zu erzeugen .
Löslichkeitseinstellung
Die Löslichkeit von Poly(vinylestern) kann durch Auswahl der geeigneten Estergruppe eingestellt werden . Diese Eigenschaft ist besonders nützlich in Anwendungen, die Löslichkeit in überkritischem Kohlendioxid (scCO2) erfordern .
Reaktive Stabilisatoren
Poly(vinylester), einschließlich derer, die von this compound abgeleitet sind, können als reaktive Stabilisatoren für die Dispersionspolymerisation dienen . Dieser Prozess beinhaltet die Bildung von Polymerteilchen in einer kontinuierlichen Phase unterschiedlicher Zusammensetzung .
Makromolekulare Tenside
Diese Polymere können auch als makromolekulare Tenside für CO2-Medien dienen . Diese Anwendung ist besonders relevant in Branchen, die überkritisches Kohlendioxid verwenden .
Biomedizinische Anwendungen
Poly(vinylalkohol), das aus Poly(vinylacetat) hergestellt werden kann, hat kontrollierte Eigenschaften, die es im biomedizinischen Bereich nützlich machen . Beispielsweise kann es in Drug-Delivery-Systemen, der Gewebezüchtung und als Bestandteil von Hydrogelen verwendet werden .
Klebstoffe
Poly(vinylacetat) und statistische Copolymere von Vinylacetat mit höheren Vinylalkylaten haben als Klebstoffe für poröse Substrate wie Holz, Papier und Stoff Verwendung gefunden .
Emulsionsfarben
Diese Polymere werden auch bei der Herstellung von Emulsionsfarben verwendet . Ihre Eigenschaften können fein eingestellt werden, um die spezifischen Anforderungen verschiedener Farbzusammensetzungen zu erfüllen .
Baustoffe
Poly(vinylacetat) und seine Copolymere werden als Pulveradditive für Baustoffe verwendet . Sie können die Eigenschaften dieser Materialien verbessern, wie z. B. ihre Festigkeit und Haltbarkeit .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2-ethenylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-3-9-6-4-5-7-10(9)12-8(2)11/h3-7H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPYDXWBHXAKPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436616 | |
| Record name | Acetic Acid 2-Vinylphenyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63600-35-1 | |
| Record name | Acetic Acid 2-Vinylphenyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Vinylphenyl Acetate (stabilized with Phenothiazine) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



